molecular formula C13H12D7NO4S B1165229 Probenecid-d7

Probenecid-d7

Cat. No. B1165229
M. Wt: 292.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Stable isotope labeled (deuterated) internal standard for Probenecid

Scientific Research Applications

  • Chemosensitization of Tumor Cells : Probenecid has been found to reverse multidrug resistance in tumor cells that overexpress multidrug resistance-associated protein (MRP) but not in cells overexpressing P-glycoprotein. This suggests its potential as a chemosensitizer in treating MRP-associated multidrug-resistant tumors (Gollapudi et al., 1997).

  • Influence on Retinal Endothelial Cells : Probenecid interferes with hypoxia-induced gene expression changes in retinal vascular endothelial cells. It shows potential in reducing retinal neovascularization in an oxygen-induced retinopathy model, suggesting a possible therapeutic application for retinal diseases (Jiang et al., 2021).

  • Enhancing Efficacy of Antimalarial Drugs : Probenecid has been shown to chemosensitize the Plasmodium falciparum strain to certain antimalarials, indicating its potential use in enhancing antimalarial drug efficacy (Masseno et al., 2009).

  • Cardiac Applications : Probenecid acts as a positive inotrope by stimulating cardiac transient receptor potential vanilloid 2 (TRPV2) channels. This suggests its potential use in treating heart conditions such as heart failure with reduced ejection fraction (Koch et al., 2012).

  • Potential in Treating Influenza A Virus : Probenecid has been identified as a novel anti-influenza A virus strategy, demonstrating effectiveness in limiting influenza A virus infection both in vitro and in vivo. This opens up new avenues for its use in antiviral therapy (Perwitasari et al., 2012).

  • Blocking Organic Anion Transport : Probenecid is known to inhibit renal organic anion transporters, leading to significant metabolic alterations in plasma and urine. This characteristic makes it a candidate for studies on kidney function and systemic metabolism (Granados et al., 2022).

properties

Product Name

Probenecid-d7

Molecular Formula

C13H12D7NO4S

Molecular Weight

292.4

Origin of Product

United States

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